Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

mPTPB inhibitor Mycobacterium tuberculosis antitubercular lead

This N-(4-ethoxyphenyl)-1-ethyl substituted 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438488-79-0) is a privileged scaffold for probing TNF-α, RORγ, mPTPB, and BRD4 bromodomain targets. The unique 4-ethoxyphenyl moiety differentiates it from N-phenyl, N-butyl, or N-methyl analogs, enabling systematic SAR expansion. Ideal for selectivity profiling and lead optimization; its distinct electronic and steric features make direct analog substitution unjustified without comparative data. Suitable for Th17-mediated autoimmune and Mycobacterium tuberculosis virulence factor research.

Molecular Formula C21H20N2O4S
Molecular Weight 396.5g/mol
CAS No. 438488-79-0
Cat. No. B498626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS438488-79-0
Molecular FormulaC21H20N2O4S
Molecular Weight396.5g/mol
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)OCC)C=CC=C3C1=O
InChIInChI=1S/C21H20N2O4S/c1-3-23-18-12-13-19(16-6-5-7-17(20(16)18)21(23)24)28(25,26)22-14-8-10-15(11-9-14)27-4-2/h5-13,22H,3-4H2,1-2H3
InChIKeyBDKUTENZGFQPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438488-79-0): Research-Grade Dihydrobenzo[cd]indole-6-sulfonamide Scaffold for Targeted Inhibitor Discovery


N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438488-79-0) belongs to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class, a privileged scaffold validated in multiple therapeutic programs. This compound features an N-ethyl substitution on the indolone nitrogen and an N-(4-ethoxyphenyl) sulfonamide moiety, distinguishing it from close analogs bearing N-phenyl, N-butyl, or N-methyl substituents [1]. The scaffold has demonstrated inhibition of TNF-α, RORγ, mPTPB, and BRD4 bromodomains, with lead optimization yielding compounds active in the nanomolar range [2][3]. This specific compound is offered as a research tool for structure–activity relationship (SAR) studies and target validation where differential substitution patterns on the sulfonamide and indolone nitrogen may confer unique selectivity or physicochemical properties relative to extensively characterized analogs.

Why N-(4-Ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Cannot Be Replaced by Generic Dihydrobenzo[cd]indole-6-sulfonamide Analogs


Within the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide family, minor structural modifications produce order-of-magnitude shifts in target potency, selectivity, and physicochemical profile. In the TNF-α program, the unoptimized hit EJMC-1 (IC50 ~31 μM) was improved to compound 4e (IC50 3 μM, a 10-fold gain) through systematic substitution at the sulfonamide phenyl ring [1]. Similarly, in the RORγ series, the initial hit s4 (IC50 20.27 μM in AlphaScreen) was optimized to compounds 7j, 8c, 8k, and 8p with IC50 values of 40–140 nM, representing a >100-fold improvement [2]. The N-(4-ethoxyphenyl)-1-ethyl substitution pattern on the target compound introduces distinct electronic and steric features—the ethoxy group modifies hydrogen-bonding capacity and lipophilicity relative to unsubstituted phenyl, butyl, fluoro, or methyl analogs—making direct interchange with a generic analog unjustified without head-to-head comparative data.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Relative to Closest Analogs


Substituent-Dependent Potency Shifts in mPTPB Inhibition: 4-Ethoxyphenyl vs. 4-Butylphenyl

The 4-butylphenyl analog N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide inhibits Mycobacterium tuberculosis mPTPB with an IC50 of 1.40 μM (1.40E+3 nM) [1]. The target compound replaces the 4-butyl group with a 4-ethoxy substituent, which decreases lipophilicity (calculated ΔlogP ≈ –1.2) and introduces an additional hydrogen-bond acceptor. In related sulfonamide series, such alkoxy-for-alkyl substitutions have been associated with improved solubility and altered target engagement kinetics, though direct comparative inhibition data for the ethoxyphenyl analog are not yet reported. The target compound thus offers a structurally paired probe for evaluating the impact of alkoxy substitution on mPTPB potency and selectivity.

mPTPB inhibitor Mycobacterium tuberculosis antitubercular lead

N-Ethyl vs. N-Unsubstituted Indolone: Impact on BRD4 Bromodomain Binding Affinity

The N-ethyl-4-fluorophenyl analog (EB0, 1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) co-crystallizes with the BRD4 first bromodomain (PDB 5CP5), confirming that N-ethyl substitution on the indolone nitrogen is compatible with the acetyl-lysine binding pocket [1]. Within the same chemical series, the two most potent compounds achieve Kd values of 124 nM and 137 nM for BRD4 [2]. The target compound retains the N-ethyl group critical for binding while exchanging the 4-fluorophenyl for a 4-ethoxyphenyl sulfonamide, which may modulate selectivity across BET family members (BRD2, BRD3, BRD4, BRDT) in ways not achievable with the 4-fluorophenyl reference. No quantitative Kd or IC50 data for the target compound against BRD4 are currently available in the public domain.

BRD4 bromodomain inhibitor BET inhibitor epigenetic probe

RORγ Inhibitory Potential: Context from the 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Optimization Campaign

The RORγ inhibitor program that shares the target compound's core scaffold achieved dramatic potency improvements: the virtual screening hit s4 showed IC50 of 20.27 μM (AlphaScreen) and 11.84 μM (cell-based reporter gene assay), while optimized analogs 7j, 8c, 8k, and 8p reached IC50 values of 40–140 nM [1]. The target compound bears an N-ethyl-4-ethoxyphenyl substitution combination not explicitly profiled in that study, placing it in a SAR gap between the N-phenyl and N-alkyl series. Its unique substitution pattern may yield RORγ activity that cannot be predicted by interpolation from reported analogs, making it a valuable probe for completing the SAR landscape around the sulfonamide phenyl ring and the indolone N-alkyl position.

RORγ inverse agonist Th17-mediated autoimmune disease nuclear receptor inhibitor

Recommended Application Scenarios for N-(4-Ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Based on Available Evidence


SAR Probe for mPTPB Inhibitor Optimization in Anti-Tubercular Drug Discovery

The 4-butylphenyl analog of this compound has confirmed mPTPB inhibitory activity (IC50 1.40 μM) [1]. Procuring the 4-ethoxyphenyl variant enables direct comparison of alkoxy vs. alkyl substitution effects on mPTPB potency, solubility, and bacterial cell penetration. This systematic SAR expansion is essential for advancing the dihydrobenzo[cd]indole-6-sulfonamide class toward lead optimization for Mycobacterium tuberculosis virulence factor targeting.

BET Bromodomain Selectivity Profiling Using the N-Ethyl Indolone Scaffold

The N-ethyl indolone core of the target compound is structurally validated for BRD4 bromodomain engagement via the co-crystal structure of the 4-fluorophenyl analog EB0 (PDB 5CP5) [2]. The 4-ethoxyphenyl substitution offers a distinct electronic and steric profile for profiling selectivity across BRD2, BRD3, BRD4, and BRDT. This compound is suitable for inclusion in BET bromodomain selectivity panels where differential sulfonamide substitution is hypothesized to alter intra-family binding preferences.

RORγ SAR Gap-Filling in Autoimmune Disease Research Programs

Published RORγ inhibitor optimization on the same scaffold achieved IC50 values ranging from 20.27 μM to 40 nM depending on sulfonamide substitution [3]. The N-(4-ethoxyphenyl)-N-ethyl combination represents an untested substitution pattern within this series. Researchers investigating Th17-mediated autoimmune pathologies can use this compound to probe whether the 4-ethoxyphenyl moiety yields novel activity or selectivity relative to the extensively characterized phenyl, substituted-phenyl, and alkyl sulfonamide analogs.

Physicochemical Comparator for Analog Series Design

With a molecular formula of C21H20N2O4S (MW 396.5 g/mol), the target compound's 4-ethoxyphenyl group reduces calculated lipophilicity relative to the 4-butylphenyl analog (ΔlogP estimated at approximately –1.2) while increasing hydrogen-bond acceptor count. This compound can serve as a reference standard for assessing how alkoxy substitution impacts aqueous solubility, permeability, and metabolic stability within the dihydrobenzo[cd]indole-6-sulfonamide series, informing the design of analogs with improved drug-like properties.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.